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Get Quote

The table below summarizes the core quantitative and qualitative data for these toxins.

Feature PbTx-3 Brevetoxin Ciguatoxins (e.g., P-CTX-1)

Primary
Molecular
Target

Voltage-gated sodium (Naᵥ) channels,
Neurotoxin Site 5 [1] [2]

Voltage-gated sodium (Naᵥ)
channels, Neurotoxin Site 5 [1] [3]

Source
Organism

Dinoflagellate Karenia brevis [2] Dinoflagellate Gambierdiscus spp.

(e.g., G. toxicus) [3]

Chemical
Class

Ladder-shaped polycyclic ether [1] [4] Ladder-shaped polycyclic ether

[1] [3]

Key
Mechanism of
Action

Binds to Site 5, causing a hyperpolarizing shift

in activation voltage and slowing inactivation,
leading to persistent channel activation [2].

Binds to the same Site 5, causing

persistent activation of Naᵥ
channels [3].

Binding
Affinity (Kᵢ or
K𝒹)

K𝒹 for Naᵥ1.2 ≈ 2.4 nM [2]; Kᵢ for rat brain
synaptosomes ≈ 3.56 nM [4]

Affinity for rat brain Naᵥ is ~50-
fold higher than PbTx-1 [2]; Kᵢ for

CTX3C ≈ 195 pM [4]

Toxicity (LD₅₀
in mice, i.p.)

Information not available in search results P-CTX-1: ~0.25 μg/kg [3]; C-

CTX-1: ~3.6 μg/kg [3]
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Feature PbTx-3 Brevetoxin Ciguatoxins (e.g., P-CTX-1)

Associated
Poisoning

Neurotoxic Shellfish Poisoning (NSP) [4] Ciguatera Fish Poisoning (CFP)
[3]

Detailed Mechanisms of Action

Both toxins are partial competitive agonists, binding to the same receptor site (Site 5) on the α-subunit of

voltage-gated sodium channels, but they engage with distinct molecular determinants within this site [1] [2].

Consequences of Binding: Their binding stabilizes the open conformation of the sodium channel.

This results in:

A hyperpolarizing shift in the voltage dependence of activation, meaning channels open at

more negative potentials [2].
A slowing of the inactivation process, leaving channels open for a longer duration [2].

The formation of sub-conductance states [2]. These effects lead to massive and persistent
sodium influx, neuronal depolarization, and uncontrolled neurotransmitter release, which

underlies the neurological symptoms of poisoning [3].

Molecular Binding Determinants: Research using alanine-scanning mutagenesis on the Naᵥ1.2

channel has identified that brevetoxin binding is distributed across a hydrophobic cleft formed by

transmembrane segments IS6, IVS5, and IVS6 [2]. Key residues where alanine substitution

significantly reduces PbTx-3 affinity include M402, L407, and V408 in IS6 and I1663, G1664,

L1665, and L1666 in IVS5 [2]. This suggests brevetoxin makes multiple, distributed interactions with

the channel.

Experimental Protocols and Detection

Competitive receptor binding assays are a key methodology for studying these toxins and detecting them in

samples.
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Prepare Rat Brain
Synaptosomes

Add Radiolabeled Tracer
(³H-PbTx-3)

Add Unlabeled Competitor
(PbTx-3, CTX, or sample)

Incubate to
Equilibrium

Separate Bound from
Free Toxin (Filtration)

Measure Bound
Radioligand (Scintillation)

Analyze Data
(Calculate IC₅₀, Kᵢ)

Click to download full resolution via product page

Competitive binding assay workflow for site-5 toxins.

Core Protocol: A standard method involves using a radiolabeled brevetoxin (e.g., [³H]-PbTx-3) in

a competitive binding assay with rat brain synaptosomes, which are a rich source of native sodium

channels [1] [4].

Membrane Preparation: Isolate synaptosomal membranes from rat brain homogenates.
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Competition Binding: Incubate a fixed concentration of [³H]-PbTx-3 with the membrane

preparation and varying concentrations of the unlabeled competitor toxin (PbTx-3, CTX, or a
sample extract).

Separation and Measurement: Separate the bound toxin from the free toxin by rapid vacuum
filtration. Quantify the bound radioactivity using scintillation counting.

Data Analysis: The reduction in bound [³H]-PbTx-3 is used to generate a displacement
curve and calculate the inhibitor's IC₅₀ and inhibition constant (Kᵢ) [1] [4].

Advanced Chemiluminescent Assay: To avoid radioactivity, a modern alternative uses a

chemiluminescent ligand, Acridinium-BTXB2 (ABTX). This assay operates on the same competitive

principle but measures light emission instead of radioactivity, achieving detection limits as low as 1.4

attomoles [5] [4]. This method is particularly valuable for detecting the diverse structural congeners of

CTXs in fish and shellfish samples [4].

Research and Drug Development Implications

Toxin as a Tool: The high affinity of ciguatoxins makes them valuable as potent molecular probes for
studying the structure and function of Site 5 on voltage-gated sodium channels [3].

Therapeutic Targets: Understanding the precise mechanism of these toxins reveals potential
therapeutic targets for treating ciguatera. Current research focuses on:

Sodium Channel Antagonists: Developing molecules that can specifically block the effects of
the toxins on sodium channels.

Symptomatic Relief: Targeting the downstream effects, such as the specific cold pain
pathways that are activated by CTX, leading to the classic temperature reversal sensation [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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